3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a piperidine sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds .
Scientific Research Applications
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on the molecular pathways involved help elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted oxadiazoles and piperidine sulfonyl fluorides. Examples are:
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
- 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
Uniqueness
The uniqueness of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-11-5-1-3-9(7-11)12-16-13(21-17-12)10-4-2-6-18(8-10)22(15,19)20/h1,3,5,7,10H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCJZGLSKRGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.